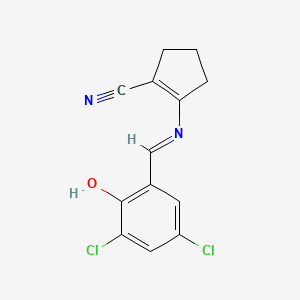

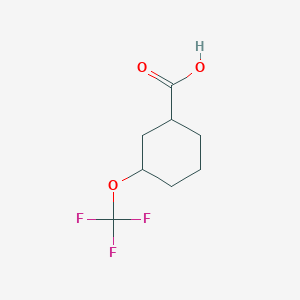

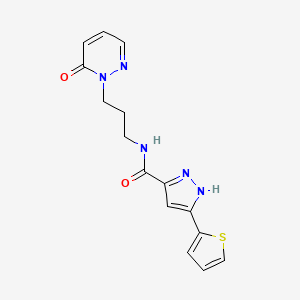

![molecular formula C21H18FN7O B2466654 (4-fluorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920405-40-9](/img/structure/B2466654.png)

(4-fluorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule that contains several functional groups and rings, including a fluorophenyl group, a triazolopyrimidine ring, and a piperazine ring. These groups are common in many pharmaceuticals and could potentially give this compound a variety of biological activities .

Synthesis Analysis

While the exact synthesis of this compound isn’t available, it might involve several steps, including the formation of the triazolopyrimidine ring and the coupling of the fluorophenyl and piperazine groups .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the central triazolopyrimidine ring. Techniques such as NMR and X-ray crystallography could be used to determine the exact structure .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the fluorine atom, the nitrogen atoms in the triazole and pyrimidine rings, and the piperazine ring. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its lipophilicity, potentially improving its ability to cross biological membranes .Scientific Research Applications

Anticancer Properties

The triazolo[4,5-d]pyrimidine scaffold has garnered attention for its potential as an anticancer agent. Researchers have investigated derivatives of this compound for their ability to inhibit tumor growth and metastasis. Mechanistic studies suggest that these derivatives may interfere with key cellular pathways involved in cancer progression .

Antimicrobial Activity

The compound’s structure makes it an interesting candidate for antimicrobial drug development. Studies have explored its effectiveness against bacteria, fungi, and other pathogens. By targeting essential microbial enzymes or receptors, derivatives of this scaffold could potentially serve as novel antibiotics or antifungal agents .

Analgesic and Anti-Inflammatory Effects

Triazolo[4,5-d]pyrimidine derivatives have shown promise as analgesics and anti-inflammatory agents. Their ability to modulate pain pathways and suppress inflammation makes them intriguing candidates for managing chronic pain conditions and inflammatory diseases .

Antioxidant Properties

Certain derivatives of this scaffold exhibit antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing damage caused by free radicals. Investigating the antioxidant potential of these compounds could lead to therapeutic applications .

Antiviral Activity

Triazolo[4,5-d]pyrimidine derivatives have been evaluated for their antiviral properties. Researchers have explored their efficacy against various viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). These compounds may interfere with viral replication or entry mechanisms .

Enzyme Inhibitors

The compound’s structure allows for rational design of enzyme inhibitors. Researchers have investigated its potential as a carbonic anhydrase inhibitor, cholinesterase inhibitor, alkaline phosphatase inhibitor, anti-lipase agent, and aromatase inhibitor. These enzymes play critical roles in various physiological processes, and inhibiting them could have therapeutic implications .

Antitubercular Agents

Triazolo[4,5-d]pyrimidine derivatives have also been explored as potential antitubercular agents. Tuberculosis remains a global health challenge, and novel drugs are needed to combat drug-resistant strains. These derivatives may offer new avenues for tuberculosis treatment .

Mechanism of Action

properties

IUPAC Name |

(4-fluorophenyl)-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN7O/c22-16-8-6-15(7-9-16)21(30)28-12-10-27(11-13-28)19-18-20(24-14-23-19)29(26-25-18)17-4-2-1-3-5-17/h1-9,14H,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNDWWARRRFLLNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-fluorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

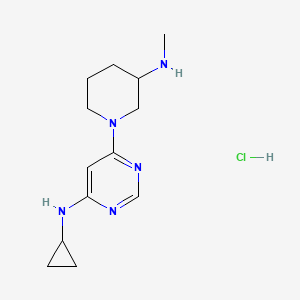

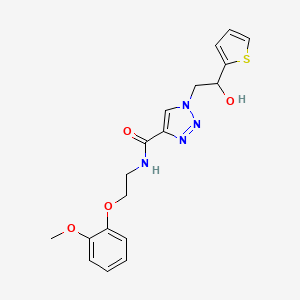

![1-[4-(1,2-Oxazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2466574.png)

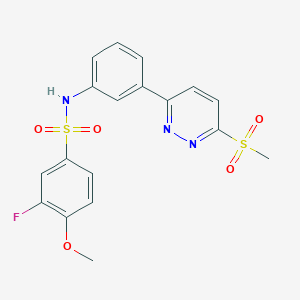

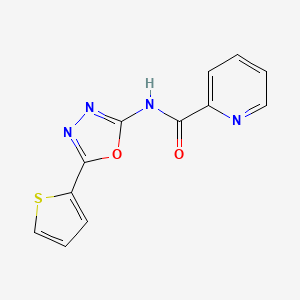

![3-(2-chlorophenyl)-5-methyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)isoxazole-4-carboxamide](/img/structure/B2466576.png)

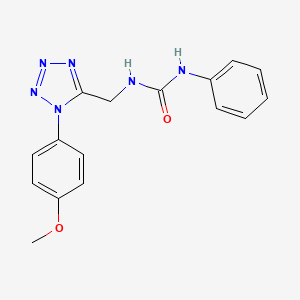

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2466590.png)

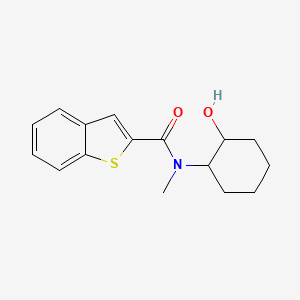

![1-({1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}acetyl)-4-propionylpiperazine](/img/structure/B2466591.png)